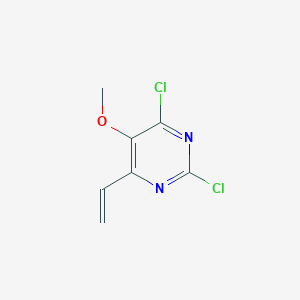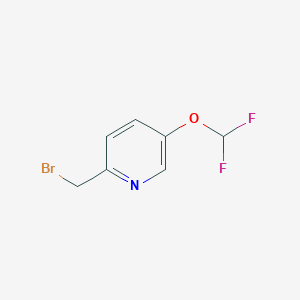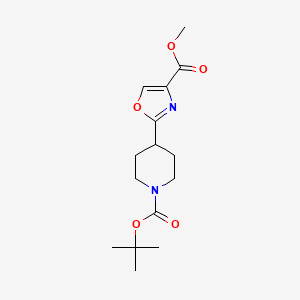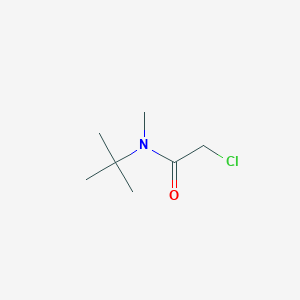
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloropropyl group can be reduced to a propyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 1-(3-Hydroxypropyl)-4-(2-methoxyphenyl)-piperazine.
Reduction: 1-(3-Propyl)-4-(2-methoxyphenyl)-piperazine.
Substitution: 1-(3-Azidopropyl)-4-(2-methoxyphenyl)-piperazine.
科学的研究の応用
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-4-(2-hydroxyphenyl)-piperazine hydrochloride.
- 1-(3-Chloropropyl)-4-(2-ethoxyphenyl)-piperazine hydrochloride.
- 1-(3-Chloropropyl)-4-(2-methylphenyl)-piperazine hydrochloride.
Uniqueness
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives. The presence of the methoxy group can influence its interaction with biological targets and its overall pharmacokinetic profile.
特性
分子式 |
C14H22Cl2N2O |
|---|---|
分子量 |
305.2 g/mol |
IUPAC名 |
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;/h2-3,5-6H,4,7-12H2,1H3;1H |
InChIキー |
VXUOGWKMOXFLHN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,6-dichloro-N-[(4-chlorophenyl)methyl]-4-methylpyridine-3-carboxamide](/img/structure/B8786483.png)

![2-[(2,3-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B8786503.png)



![2-{4-[(4-CHLOROPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8786519.png)




